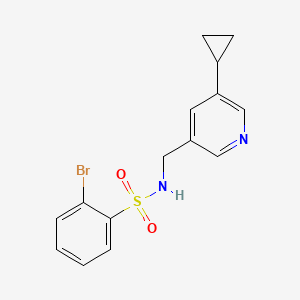
2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a bromine atom, a cyclopropyl group, and a pyridine ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzene and pyridine rings, the polar sulfonamide group, and the halogen bromine would all contribute to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzenesulfonamide group could participate in a variety of reactions, including nucleophilic substitution and elimination reactions . The bromine atom could also be reactive, particularly in reactions involving radical or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the sulfonamide could increase its solubility in polar solvents . The aromatic rings could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación
Brominated Compounds in Research
Gastroprotective Properties of Brominated Drugs
- Brominated compounds like ebrotidine have shown significant potential in gastroprotection. Ebrotidine combines H2-receptor antagonist properties with cytoprotective actions, enhancing the physicochemical characteristics of mucus gel, essential for mucosal repair and integrity maintenance in ulcer disease treatment. This indicates the therapeutic potential of brominated compounds in managing gastric diseases through multiple mechanisms beyond conventional drug actions (Slomiany & Piotrowski, 1997).
Application of Alternative Fumigants
- Research on alternative fumigants, including brominated options, through drip irrigation systems highlights their importance in agriculture, particularly in strawberry fields. This approach is noted for its economical and environmental benefits, reducing worker exposure and potentially replacing methyl bromide due to its adverse environmental effects. This study exemplifies the role of brominated compounds in developing more sustainable agricultural practices (Ajwa et al., 2002).
Synthesis and Applications of Brominated Intermediates
- The synthesis of brominated intermediates like 2-fluoro-4-bromobiphenyl showcases the importance of brominated compounds in organic chemistry and pharmaceutical manufacturing. These intermediates are crucial for producing various pharmaceuticals, indicating the versatility and significance of bromine in drug development processes (Qiu et al., 2009).
Antimicrobial Agents
- Studies on compounds like p-Cymene, which can be brominated, show significant antimicrobial properties. These findings are crucial for the development of new antimicrobial agents to address the increasing issue of antimicrobial resistance. Brominated versions of such compounds could offer enhanced efficacy or novel mechanisms of action against pathogens (Marchese et al., 2017).
Brominated Flame Retardants
- The occurrence and impact of novel brominated flame retardants (NBFRs) in various environments, including indoor air and consumer goods, have been a subject of study. While these compounds are essential for fire safety, their environmental and health impacts necessitate ongoing research to understand and mitigate potential risks. This area of study highlights the complex interplay between the beneficial uses and environmental management of brominated compounds (Zuiderveen et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-14-3-1-2-4-15(14)21(19,20)18-9-11-7-13(10-17-8-11)12-5-6-12/h1-4,7-8,10,12,18H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTUQQWNXKPPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

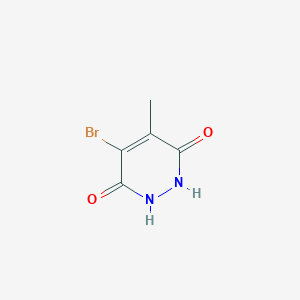
![N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2807380.png)
![(2Z)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2807381.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2807382.png)
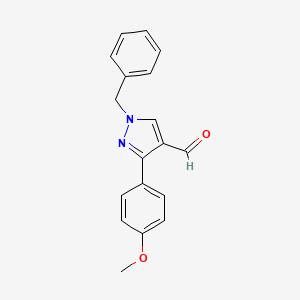
![N-(3,4-dimethylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807386.png)


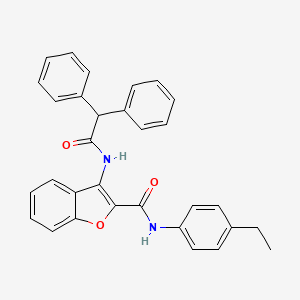
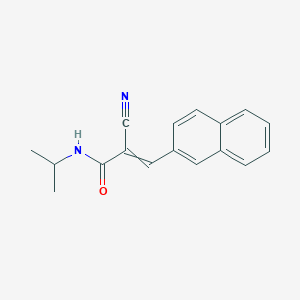
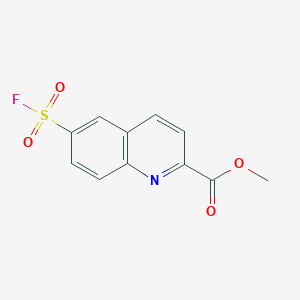
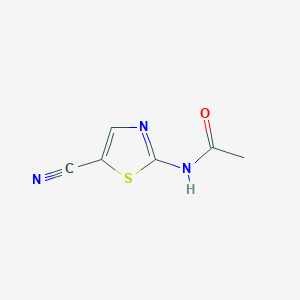
![2-methyl-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2807397.png)
![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2807398.png)